![molecular formula C14H17FN2O4 B2925317 Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate CAS No. 2550997-85-6](/img/structure/B2925317.png)
Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate
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Overview
Description
Tert-Butyl carbamate is a chemical compound with the formula NH2COOC(CH3)3 . It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular formula of tert-Butyl carbamate is C5H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
Tert-Butyl carbamate has a molecular weight of 117.15 . It has a melting point of 105-108 °C (lit.) . It’s slightly soluble in chloroform and methanol .Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate is not fully understood. However, it is believed that the compound interacts with specific targets in biological systems, leading to changes in their activity. The compound has been shown to interact with enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes involved in lipid metabolism, inflammation, and oxidative stress. It has also been found to affect the activity of receptors involved in pain perception and neurotransmission. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate has several advantages as a tool compound for scientific research. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. The compound has been shown to have high affinity and specificity for its targets, making it a useful tool for investigating biological systems. However, the compound also has some limitations. Its mechanism of action is not fully understood, and it may interact with multiple targets in biological systems, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate. One direction is to investigate the role of cyclopropane-containing compounds in biological systems and their potential as therapeutic agents. Another direction is to study the mechanism of action of this compound and its interaction with specific targets in biological systems. Additionally, future research could focus on developing derivatives of the compound with improved specificity and efficacy. Overall, this compound has significant potential as a tool compound for scientific research and could lead to the development of novel therapeutics.
Synthesis Methods
The synthesis of Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate involves the reaction of tert-butyl N-(cyclopropylcarbamoyl)carbamate with 3-fluoro-4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of cyclopropane-containing compounds in biological systems. The compound has been used to investigate the mechanism of action of cyclopropane-containing fatty acids and their derivatives. This compound has also been used to study the effect of cyclopropane-containing compounds on the activity of enzymes and receptors.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-11-7-9(11)8-4-5-12(17(19)20)10(15)6-8/h4-6,9,11H,7H2,1-3H3,(H,16,18)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIODRYQJHCNL-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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